1-(morpholin-4-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butan-1-one
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Overview
Description
1-(morpholin-4-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butan-1-one is a complex organic compound with a unique structure that includes a morpholine ring and a triazatetracyclo heptadeca framework
Preparation Methods
The synthesis of 1-(morpholin-4-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butan-1-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the morpholine ring, followed by the construction of the triazatetracyclo heptadeca framework. The final step involves the coupling of these two components under controlled conditions to form the desired compound. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-(morpholin-4-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study biological processes due to its unique structure. In medicine, it has potential applications as a therapeutic agent, although further research is needed to fully understand its effects and mechanisms. Industrial applications may include its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(morpholin-4-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butan-1-one involves its interaction with specific molecular targets and pathways. The morpholine ring and triazatetracyclo heptadeca framework may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds to 1-(morpholin-4-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butan-1-one include other morpholine derivatives and triazatetracyclo compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of 1-(morpholin-4-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0
Properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-morpholin-4-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-2-19(21(27)25-11-13-28-14-12-25)29-22-24-16-8-4-3-7-15(16)20-23-17-9-5-6-10-18(17)26(20)22/h3-10,19H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFHUWGRQADCRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)SC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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